

Application Notes: Evaluating Spleen Tyrosine Kinase (Syk) Inhibition in Kinase Assays

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Compound of Interest

Compound Name: Bay 65-1942 hydrochloride

Cat. No.: B608348

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Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction within various hematopoietic cells.[1] It is critically involved in mediating diverse cellular responses, including proliferation, differentiation, and phagocytosis.[1] Notably, Syk is a key component of immunoreceptor signaling cascades, such as those initiated by the B-cell receptor (BCR) and Fc receptors. Its involvement in these pathways makes it a compelling therapeutic target for a range of conditions, including autoimmune diseases, inflammatory disorders, and certain cancers.

Important Note on Compound Selection: The compound **Bay 65-1942 hydrochloride** is a potent and selective inhibitor of I κ B kinase β (IKK β), an enzyme involved in the NF- κ B signaling pathway.[2][3][4][5] It is not a direct inhibitor of Syk. For the purposes of these application notes, we will focus on a well-characterized, potent, and selective Syk inhibitor, Syk Inhibitor II hydrochloride, to illustrate the principles and protocols for assessing Syk kinase activity.

Syk Inhibitor II hydrochloride is an ATP-competitive inhibitor of Syk, demonstrating high selectivity over other kinases.[6][7] These notes provide detailed protocols for both biochemical and cell-based assays to determine the inhibitory activity of compounds like Syk Inhibitor II hydrochloride against Syk.

Data Presentation: Kinase Selectivity Profile

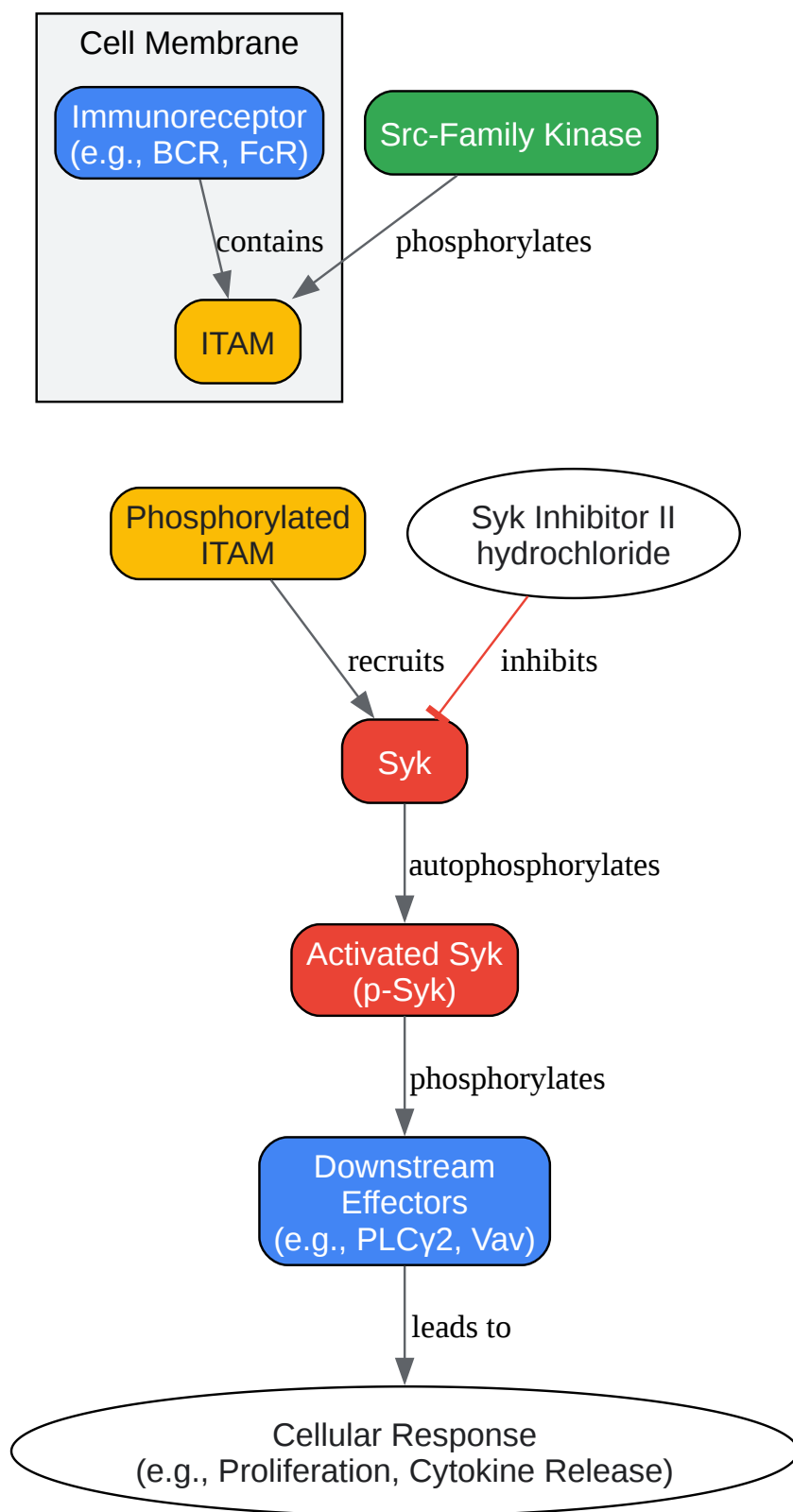
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A selective inhibitor will exhibit a significantly lower IC50 for its target kinase compared to other kinases. The table below summarizes the selectivity profile of Syk Inhibitor II hydrochloride.

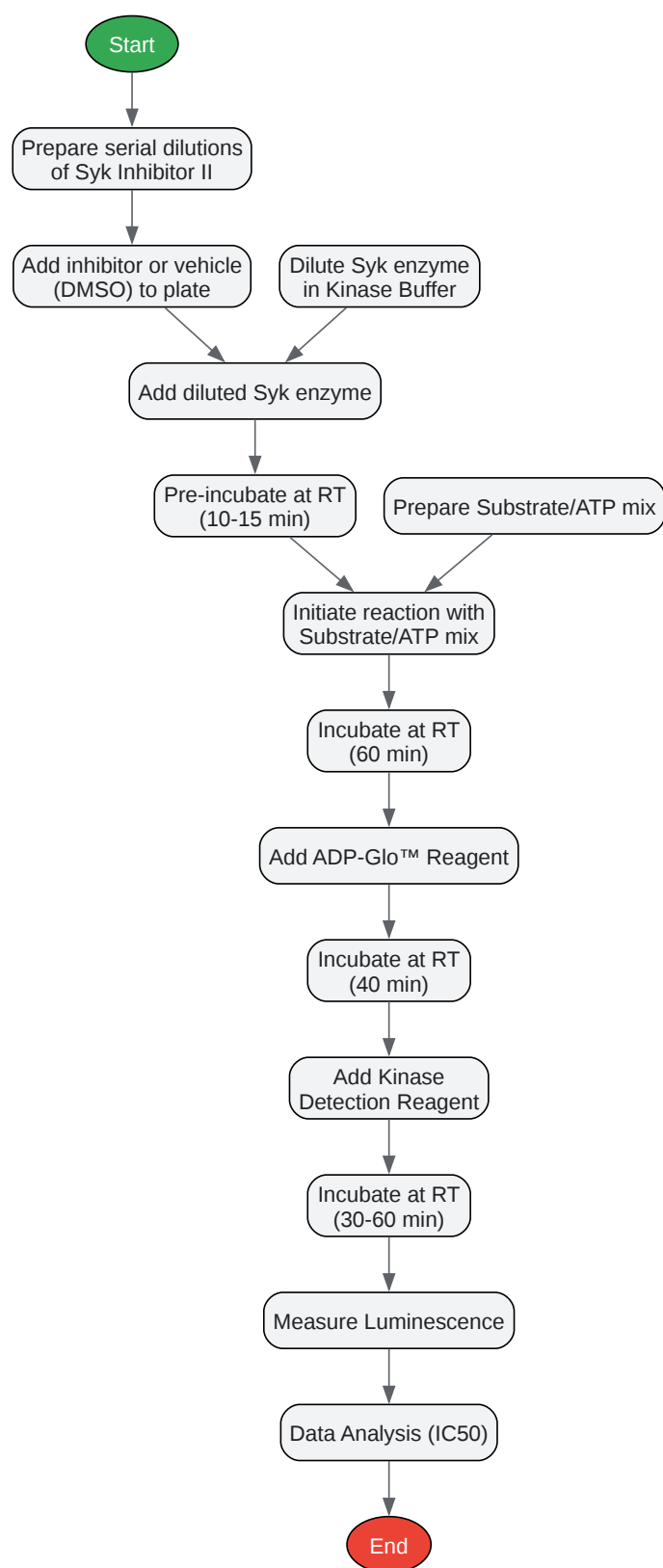
| Kinase | Syk Inhibitor II hydrochloride IC50 |
|--------|---|
| Syk | 41 nM [6] [7] [8] |
| PKCε | 5.1 μM [6] [7] [8] |
| PKCβII | 11 μM [6] [7] [8] |
| ZAP-70 | 11.2 μM [6] [7] [8] |
| Btk | 15.5 μM [6] [7] [8] |
| Itk | 22.6 μM [6] [7] [8] |

In a cellular context, Syk Inhibitor II has been shown to prevent FcεRI-mediated serotonin (5-HT) release in RBL-2H3 cells with an IC50 of 460 nM.[\[7\]](#)[\[8\]](#)

Signaling Pathway Visualization

Syk is activated downstream of immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Upon receptor engagement, Src-family kinases phosphorylate these ITAMs, creating docking sites for the tandem SH2 domains of Syk. This recruitment leads to the activation of Syk, which then phosphorylates downstream effector molecules, initiating a cascade of signaling events.





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